molecular formula C7H6N2OS B15090888 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile

Cat. No.: B15090888
M. Wt: 166.20 g/mol
InChI Key: WSKUNPGCBLXSLC-UHFFFAOYSA-N
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Description

3-(4-Methylthiazol-2-yl)-3-oxopropanenitrile is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound, with CAS number 1823791-52-1 and molecular formula C 7 H 6 N 2 OS, has a molecular weight of 166.20 . It features a nitrile group and a 4-methylthiazole ring, making it a versatile intermediate for constructing more complex molecules. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological applications and biological activities . As such, this nitrile-propanone-thiazole compound serves as a key precursor in the synthesis of novel heterocyclic systems, including various thiazole derivatives. Its structure is particularly valuable for researchers developing compounds with potential anti-inflammatory, antimicrobial, anti-HIV, antihypertensive, and herbicidal activities . The synthetic utility of this building block enables the exploration of new chemical space in drug discovery and the development of functional materials. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3

InChI Key

WSKUNPGCBLXSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile with structurally or functionally related compounds, highlighting differences in core structure, substituents, synthesis, and applications:

Compound Name Core Structure Key Substituents Synthesis Route Reactivity/Applications
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile Thiazole 4-Methylthiazole, nitrile, ketone Bromination of acetophenone derivatives + cyanation Reacts with nitrogen binucleophiles to form pyrazole, pyridine, benzimidazole derivatives; anticancer research
3-(4-Methoxyphenyl)-3-oxopropanenitrile Phenyl 4-Methoxyphenyl, nitrile, ketone Similar bromination-cyanation sequence Forms pyrazol-5-amine intermediates for β-lactamase inhibitors; enhanced hydrogen bonding via nitrile
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran Benzofuran, nitrile, ketone Reaction of benzofuran-2-carboxylate with acetonitrile Generates thiazolidin-4-one derivatives via thiourea reactions; explored for antimicrobial activity
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) Thieno[2,3-b]thiophene Bis-nitrile, fused thiophene rings Nucleophilic addition to thieno[2,3-b]thiophene core Forms bis-thiadiazoles/thiazoles; exhibits antimicrobial activity due to extended π-conjugation
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Piperidine-oxadiazole Piperidine, oxadiazole, nitrile, ketone Multi-step cyclization and coupling Larger structure enhances binding to enzymatic targets; potential in enzyme inhibition

Key Findings from Comparative Analysis:

Structural Influence on Reactivity :

  • The thiazole core in 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile provides moderate electron-withdrawing effects, facilitating nucleophilic attacks at the α,β-unsaturated ketone. In contrast, the benzofuran analog () exhibits stronger electron-donating properties, altering reaction pathways toward thiourea derivatives .
  • Bis-nitrile derivatives () with fused thiophene rings show enhanced stability and antimicrobial activity due to extended conjugation and planar geometry .

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in 3-(4-methoxyphenyl)-3-oxopropanenitrile improves solubility and hydrogen-bonding capacity, critical for β-lactamase inhibition .
  • Methylthiazole substituents may enhance metabolic stability compared to phenyl or benzofuran analogs, as seen in anticancer applications .

Synthetic Versatility :

  • All compounds share a common nitrile-ketone backbone but diverge in heterocyclic cores. For example, the piperidine-oxadiazole derivative () requires multi-component cyclization, reflecting higher synthetic complexity .

Biological Activity

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C7H6N2OS
  • Molecular Weight : 166.19 g/mol
  • IUPAC Name : 3-(4-methylthiazol-2-yl)-3-oxopropanenitrile

Biological Activities

Research indicates that 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have reported that compounds similar to 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile possess significant antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential. Research indicates that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazole derivatives may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole ring is known to facilitate binding to active sites, modulating the activity of target proteins involved in disease pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on various thiazole derivatives, including 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile, demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant efficacy compared to standard antibiotics.
  • Cytotoxicity Assays :
    • In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential. The IC50 values for breast cancer cells were reported around 15 µM, showcasing its potential as an anticancer agent .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (IC50 ~ 15 µM)
Anti-inflammatoryPotential anti-inflammatory effects observed

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